![molecular formula C5H9NO2 B7952050 3-Hydroxycyclobutane-1-carboxamide](/img/structure/B7952050.png)
3-Hydroxycyclobutane-1-carboxamide
Overview
Description
3-Hydroxycyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tumor Imaging : The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) shows promise for tumor imaging with positron emission tomography. An improved synthesis method for the precursor of anti-[18F]FACBC, which includes 3-Hydroxycyclobutane-1-carboxamide as a major non-radioactive species, has been developed for routine human use (McConathy et al., 2003).
Chiral Crystalline Environment : A study explored the crystal structures and photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, including a compound that afforded chiral crystals using a P2(1) crystal system. This demonstrates the utility of 3-Hydroxycyclobutane-1-carboxamide in creating chiral crystals and understanding molecular chirality (Yagishita et al., 2011).
Synthesis of Derivatives : Short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry were described. This is significant for understanding the stereochemical outcomes in synthetic chemistry (Chang et al., 2018).
Antiproliferative Agents : Modifications of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid have shown potential in designing effective drugs for cancer treatment. A study combined this derivative with N-methylpyrazole as a carrier ligand to investigate its antiproliferative effects on various cell lines (Pavlova et al., 2023).
Ring-Opening Metathesis Polymerization (ROMP) : The reactivities of 1-substituted cyclobutene derivatives, including carboxamides, were investigated as substrates for ROMP. This research helps understand the stereochemical outcomes in polymerization processes (Song et al., 2010).
properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(8)3-1-4(7)2-3/h3-4,7H,1-2H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDYEEJJKAZJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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